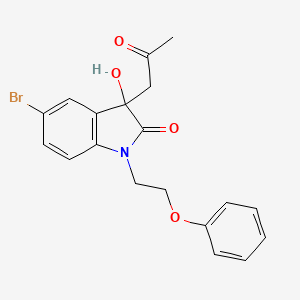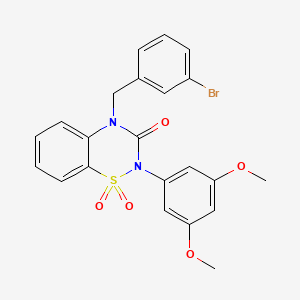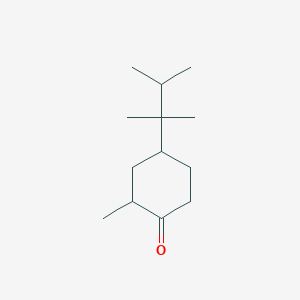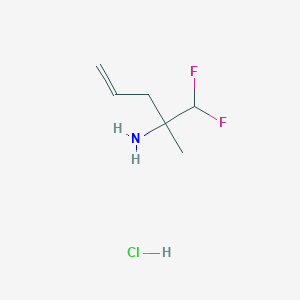
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one, also known as BPHOPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is thought to involve the inhibition of Topoisomerase I activity. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strands to allow for the unwinding of the helix during replication or repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is believed to bind to the enzyme and prevent it from re-ligating the DNA strands, leading to the formation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to inhibit the activity of Topoisomerase I, which is involved in DNA replication and repair. This inhibition leads to the formation of DNA breaks and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has been found to have anti-proliferative effects on cancer cells, specifically breast cancer cells. This makes it a potentially useful compound for cancer research. However, one limitation of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has not been extensively studied in vivo, meaning that its effects on whole organisms are not well understood.
Orientations Futures
There are a number of potential future directions for research on 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one. One area of interest is in the development of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one analogues that may have improved anti-cancer properties. Another area of interest is in the study of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in vivo, to better understand its effects on whole organisms. Additionally, research could be conducted to investigate the potential use of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in combination with other anti-cancer drugs, to determine whether it could enhance their effectiveness.
Méthodes De Synthèse
The synthesis of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one involves the reaction of 5-bromoindole-3-acetic acid with 2-phenoxyethanol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-oxopropyl-3-hydroxyindolin-2-one in the presence of a base such as triethylamine to yield 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in good yield.
Applications De Recherche Scientifique
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have potential applications in the field of cancer research. Studies have shown that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has anti-proliferative effects on cancer cells, specifically breast cancer cells. It has been suggested that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one acts by inhibiting the activity of the enzyme Topoisomerase I, which is involved in DNA replication and repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-13(22)12-19(24)16-11-14(20)7-8-17(16)21(18(19)23)9-10-25-15-5-3-2-4-6-15/h2-8,11,24H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQMAGIWWNBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)
![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)


![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2870426.png)

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870429.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2870431.png)
![7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2870432.png)
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2870433.png)
